N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that features a naphthothiazole core linked to a phenoxybenzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to affect a wide range of biological targets .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The compound’s drug-likeness and potential toxicity have been noted as areas of interest in medicinal chemistry .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide typically involves the formation of the naphthothiazole core followed by the attachment of the phenoxybenzamide group. One common synthetic route includes:
Formation of the Naphthothiazole Core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a thioamide under acidic conditions.
Attachment of the Phenoxybenzamide Group: The naphthothiazole intermediate is then reacted with phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria.
Biological Research: It is used to investigate the mechanisms of action of thiazole derivatives in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also features a naphthothiazole core and has been studied for its antimicrobial properties.
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide: Another derivative with a similar core structure but different substituents.
Uniqueness
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide is unique due to its specific combination of a naphthothiazole core with a phenoxybenzamide moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c27-23(19-12-6-7-13-20(19)28-17-9-2-1-3-10-17)26-24-25-22-18-11-5-4-8-16(18)14-15-21(22)29-24/h1-13H,14-15H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQTTQSGNOVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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